molecular formula C13H17NO5 B1275800 N-Boc-4-Hydroxyphenyl-DL-glycine CAS No. 53249-34-6

N-Boc-4-Hydroxyphenyl-DL-glycine

Cat. No.: B1275800
CAS No.: 53249-34-6
M. Wt: 267.28 g/mol
InChI Key: LRWJRIFKJPPAPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-4-Hydroxyphenyl-DL-glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, is primarily used as an intermediate in drug synthesis for the creation of biologically active target compounds . The specific targets of this compound can vary depending on the final drug it is used to synthesize.

Action Environment

The action environment of this compound can influence its efficacy and stability. It is recommended to store the compound in a sealed, dry environment at room temperature . Environmental factors such as temperature, humidity, and light exposure could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

N-Boc-4-Hydroxyphenyl-DL-glycine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of biologically active compounds. The compound is involved in transesterification reactions, where it reacts with Boc-Cl to produce this compound . This interaction is essential for the formation of intermediates in drug synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo thermal deprotection, which affects its stability and activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity. Studies have shown that this compound can have significant effects on cellular function and metabolism at varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the shikimic acid pathway and its involvement in the synthesis of 4-hydroxyphenylglycine are notable examples . These interactions are crucial for understanding its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is crucial for determining the compound’s effectiveness in biochemical reactions and drug synthesis .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-4-Hydroxyphenyl-DL-glycine is unique due to its specific combination of a Boc-protected amino group and a hydroxyl-substituted phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJRIFKJPPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400562
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53249-34-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53249-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53249-34-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 0.5 g. (1.5 mmol.) of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester in 20 ml. of methanol and 30 ml. of 5% aqueous sodium carbonate was heated at reflux for 30 minutes. The solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate. The aqueous phase was acidified to pH 3.0 with phosphoric acid and again extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated to give N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine, m.p. 112°-114° (methanol-water).
Name
N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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